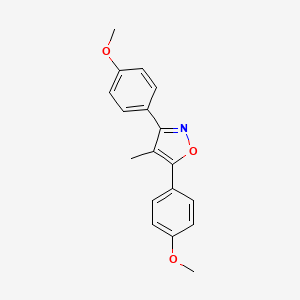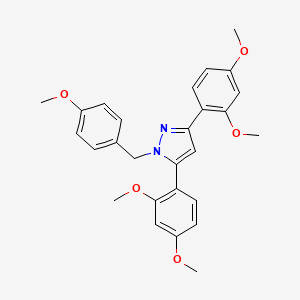![molecular formula C23H26N4O3 B10933536 3-(3-methoxyphenyl)-6-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933536.png)
3-(3-methoxyphenyl)-6-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining an isoxazolo[5,4-b]pyridine core with a methoxyphenyl group and an 8-methyl-8-azabicyclo[321]octane moiety
Preparation Methods
The synthesis of 3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, the introduction of the methoxyphenyl group, and the attachment of the 8-methyl-8-azabicyclo[3.2.1]octane moiety. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The isoxazolo[5,4-b]pyridine core can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles
Scientific Research Applications
3-(3-METHOXYPHENYL)-6-METHYL-N~4~-(8-METHYL-8-AZABICYCLO[32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 8-methyl-8-azabicyclo[3.2.1]octane moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The isoxazolo[5,4-b]pyridine core may also play a role in binding to specific proteins or nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar compounds include other derivatives of isoxazolo[5,4-b]pyridine and 8-azabicyclo[3.2.1]octane. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the methoxyphenyl group or variations in the bicyclic moiety may exhibit different pharmacological profiles .
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-13-9-19(22(28)25-15-11-16-7-8-17(12-15)27(16)2)20-21(26-30-23(20)24-13)14-5-4-6-18(10-14)29-3/h4-6,9-10,15-17H,7-8,11-12H2,1-3H3,(H,25,28) |
InChI Key |
JYAYIEHRMFQCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NC4CC5CCC(C4)N5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B10933453.png)
![4-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10933464.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10933467.png)
![1-(difluoromethyl)-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B10933471.png)


![2-[3,5-bis(3-bromophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10933485.png)
![3,6-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933493.png)
![4-(2-{(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethyl)benzenesulfonamide](/img/structure/B10933495.png)


![3-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933535.png)
![2-({5-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B10933541.png)
![Propan-2-yl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10933549.png)
